molecular formula C22H25N5O3S B5448872 (E)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

(E)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

Cat. No.: B5448872
M. Wt: 439.5 g/mol
InChI Key: DHIJWCMFRRJSFK-UHFFFAOYSA-N
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Description

(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an ethoxyphenyl group using a suitable reagent.

    Guanidination: The final step involves the formation of the guanidine moiety through the reaction of the intermediate with a guanidine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE has several scientific research applications, including:

    Medicinal Chemistry: As a potential inhibitor of enzymes or receptors, it can be used in the development of new drugs.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby affecting the biological pathways in which they are involved.

Comparison with Similar Compounds

Similar Compounds

    N’-Phenyl-N’'-(4-methylbenzenesulfonyl)guanidine: Similar structure but lacks the pyrimidine and ethoxyphenyl groups.

    N’-(4,6-Dimethylpyrimidin-2-yl)-N’'-(4-methylbenzenesulfonyl)guanidine: Similar structure but lacks the ethoxyphenyl group.

Uniqueness

(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to the presence of the ethoxyphenyl group, which may confer specific biological activity or chemical reactivity that is not observed in similar compounds.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-5-30-20-9-7-6-8-19(20)25-22(26-21-23-16(3)14-17(4)24-21)27-31(28,29)18-12-10-15(2)11-13-18/h6-14H,5H2,1-4H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIJWCMFRRJSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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